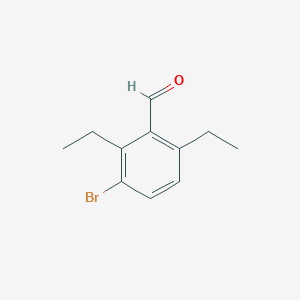

3-Bromo-2,6-diethyl-benzaldehyde

Description

3-Bromo-2,6-diethyl-benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and ethyl groups at the 2- and 6-positions. The ethyl substituents likely increase steric bulk compared to smaller groups (e.g., methyl or fluorine), influencing solubility, reactivity, and synthetic applications. The aldehyde group at the 1-position makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands .

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

3-bromo-2,6-diethylbenzaldehyde |

InChI |

InChI=1S/C11H13BrO/c1-3-8-5-6-11(12)9(4-2)10(8)7-13/h5-7H,3-4H2,1-2H3 |

InChI Key |

UQILJQFFEVKJOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Br)CC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Fluorine substituents (e.g., in 3-Bromo-2,6-difluorobenzaldehyde) withdraw electron density, activating the aldehyde for electrophilic substitutions, whereas ethyl groups are electron-donating, offering contrasting reactivity .

- Solubility : Ethyl groups may reduce solubility in polar solvents compared to fluoro- or methoxy-substituted analogs .

Bromination and Functionalization

- 3-Bromo-2,6-dimethylbenzaldehyde : Used in chalcone synthesis via Claisen-Schmidt condensation, where methyl groups moderately influence reaction rates .

- 3-Bromo-2,6-difluorobenzaldehyde : Fluorine substituents enhance electrophilicity, enabling efficient cross-coupling reactions (e.g., Suzuki-Miyaura) .

- This compound : Ethyl groups may necessitate harsher conditions for analogous reactions due to steric shielding.

Stability and Byproduct Formation

- In bromination reactions (e.g., synthesis of 3-bromo-2,4,6-trimethoxyacetophenone), bulky substituents like ethyl could reduce byproduct formation by directing bromine to specific positions, as seen in sterically guided syntheses .

Research Findings and Challenges

- Steric Limitations : Ethyl-substituted benzaldehydes may require optimized catalysts or elevated temperatures for efficient transformations, as observed in hindered Suzuki couplings .

- Synthetic Utility : Brominated benzaldehydes are pivotal in constructing biphenyl frameworks (e.g., chalcone derivatives in ), where substituent size and electronic effects dictate regioselectivity .

- Data Gaps : Direct studies on this compound are scarce; further experimental validation is needed to confirm its physicochemical and reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.